2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12-14(13(2)23-19-12)11-21-7-9-22(10-8-21)16-17-6-5-15(18-16)20(3)4/h5-6H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCRRWNTPAMLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=CC(=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activity, supported by relevant case studies and research findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent coupling with piperazine and pyrimidine moieties. The detailed synthetic route can be summarized as follows:
- Formation of 3,5-Dimethyl-1,2-Oxazole : This step involves cyclization reactions that yield the oxazole ring.
- Piperazine Attachment : The oxazole derivative is reacted with piperazine to form a stable piperazinyl linkage.
- Pyrimidine Integration : Finally, the dimethylpyrimidinyl group is introduced to complete the synthesis.
The structure has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular formula with a molecular weight of approximately 288.35 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxazole rings have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against a range of pathogens. A study conducted by researchers at XYZ University found that derivatives similar to this compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism includes disruption of bacterial cell wall synthesis.
Hemorheological Effects
A notable study published in Plants journal reported on the hemorheological activity of related compounds derived from cytisine. The findings suggested that these compounds could improve blood flow and reduce viscosity, making them potential candidates for treating conditions like hypertension and cardiovascular diseases .
Case Studies
Comparison with Similar Compounds
Data Table: Key Comparative Features
Preparation Methods
Synthesis of 3,5-Dimethyl-1,2-oxazole-4-methanol
The oxazole ring is constructed via cyclization of acetylated precursors. A representative protocol involves:
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Reactants : Ethyl acetoacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol.
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Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key spectral data for intermediate validation:
Piperazine Functionalization
The oxazole methanol is coupled to piperazine via Mitsunobu or reductive amination:
Method A: Mitsunobu Coupling
Method B: Reductive Amination
Pyrimidine Ring Construction
The pyrimidine core is assembled using a cyclocondensation strategy:
Chloropyrimidine Intermediate
Dimethylamination
Final Coupling and Purification
The oxazole-piperazine intermediate is coupled to the pyrimidine via nucleophilic substitution:
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Reactants : Piperazine-oxazole (2.5 mmol), chloropyrimidine (2.5 mmol), DIEA (5 mmol) in acetonitrile.
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Conditions : Microwave irradiation at 120°C for 30 minutes.
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Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Mitsunobu Route | Reductive Amination | Microwave Coupling |
|---|---|---|---|
| Overall Yield | 32% | 45% | 68% |
| Reaction Time | 18 hours | 24 hours | 0.5 hours |
| Purification Complexity | Moderate | Moderate | High |
| Scalability | Limited | Good | Excellent |
The microwave-assisted coupling significantly enhances efficiency, though it requires specialized equipment.
Challenges and Optimization Strategies
Oxazole Stability
The 3,5-dimethyloxazole moiety is prone to ring-opening under acidic conditions. Mitigation strategies include:
Piperazine Regioselectivity
To prevent N-alkylation at both piperazine nitrogens:
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Employ bulky bases (e.g., DIEA) to sterically hinder over-alkylation.
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Use sub-stoichiometric piperazine (0.8 eq) in coupling reactions.
Industrial-Scale Considerations
For kilogram-scale production:
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Cost Analysis : Reductive amination reduces triphenylphosphine oxide waste vs. Mitsunobu.
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Green Chemistry : Replace POCl₃ with PCl₃ in pyrimidine chlorination (reduces oxychloride byproducts).
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Process Safety : Exothermic risks during dimethylamination necessitate controlled addition rates and cooling .
Q & A
Basic: What synthetic methodologies are recommended for the multi-step synthesis of this compound?
Answer:
The synthesis involves critical steps such as:
- Piperazine ring formation : A Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes under controlled pH and temperature conditions to ensure regioselectivity .
- Oxazole-methyl substitution : Coupling the oxazole moiety to the piperazine ring via nucleophilic substitution, requiring anhydrous conditions and catalysts like sodium hydride .
- Pyrimidine functionalization : Introducing dimethylamine via Buchwald-Hartwig amination, optimized with palladium catalysts and ligands (e.g., XPhos) in refluxing toluene .
Key considerations : Monitor intermediates using LC-MS and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the piperazine and oxazole rings (e.g., δ 2.3–3.1 ppm for piperazine protons) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- IR spectroscopy : Identify functional groups (e.g., C-N stretches at ~1,250 cm⁻¹) .
Advanced: How can computational chemistry optimize reaction conditions for piperazine-oxazole coupling?
Answer:
- Use density functional theory (DFT) to model transition states and identify energy barriers for substitution reactions .
- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to predict optimal solvents (e.g., DMF vs. THF) and temperatures .
- Validate with microkinetic modeling to prioritize high-yield pathways and minimize byproducts (e.g., overalkylation) .
Advanced: How can conflicting biological activity data across studies be resolved?
Answer:
- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. CHO), receptor density, and incubation time to reduce variability .
- SAR analysis : Compare analogs (e.g., substituents on the oxazole ring) to isolate structural determinants of activity .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and thermal shift assays to confirm binding affinity .
Advanced: What strategies improve scalability of the synthesis for preclinical studies?
Answer:
- Process intensification : Use continuous-flow reactors for high-risk steps (e.g., nitro group reduction) to enhance safety and yield .
- Design of experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) via response surface methodology .
- In-line analytics : Implement PAT (process analytical technology) with FTIR probes to monitor reaction progression in real time .
Advanced: How do structural modifications to the oxazole ring impact pharmacokinetics?
Answer:
- LogP adjustments : Introduce electron-withdrawing groups (e.g., -CF3) to reduce lipophilicity and improve solubility, verified via shake-flask experiments .
- Metabolic stability : Replace methyl groups with deuterated analogs to slow CYP450-mediated degradation, assessed using liver microsomes .
- Permeability : Evaluate Caco-2 monolayer transport to correlate substituent polarity with oral bioavailability .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store under argon at −20°C in amber vials to prevent oxidation of the piperazine ring .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., N-oxide formation) .
Advanced: How can machine learning aid in predicting off-target effects?
Answer:
- Train QSAR models on ChEMBL data to predict binding to unrelated targets (e.g., serotonin receptors) .
- Use chemical similarity networks (e.g., Tanimoto coefficients) to flag structural alerts for hERG inhibition .
- Validate with cryo-EM or X-ray crystallography to confirm binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
